4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-phenylethyl)butanamide
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Description
4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-phenylethyl)butanamide is a useful research compound. Its molecular formula is C22H22FN3O2 and its molecular weight is 379.435. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Applications in Organic Chemistry
- Synthesis of Pyrrolo[1,2-b]pyridazine Derivatives : A study by Sagyam et al. (2009) detailed the synthesis of pyrrolo[1,2-b]pyridazine derivatives, demonstrating a new approach to synthesizing this class of compounds, which could have potential applications in medicinal chemistry and drug design (Sagyam et al., 2009).
Potential in Anticancer, Antiangiogenic, and Antioxidant Research
- Anticancer, Antiangiogenic, and Antioxidant Agents : Kamble et al. (2015) synthesized and evaluated new pyridazinone derivatives for their potential in inhibiting cancer cell viability, angiogenesis, and oxidative stress, highlighting the therapeutic possibilities of these compounds in cancer treatment (Kamble et al., 2015).
Neurokinin-1 Receptor Antagonist Applications
- Orally Active Neurokinin-1 Receptor Antagonist : A study by Harrison et al. (2001) developed an orally active neurokinin-1 receptor antagonist, highlighting its potential use in clinical settings for conditions related to emesis and depression (Harrison et al., 2001).
Properties
IUPAC Name |
4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(1-phenylethyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2/c1-16(17-6-3-2-4-7-17)24-21(27)8-5-15-26-22(28)14-13-20(25-26)18-9-11-19(23)12-10-18/h2-4,6-7,9-14,16H,5,8,15H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWHOMKKWXGZNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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